Renitek

Übersicht

Beschreibung

Renitek, commonly referred to as renin, is an aspartyl proteinase that plays a crucial role in the regulation of blood pressure by catalyzing the conversion of angiotensinogen to angiotensin II, a hormone involved in blood pressure control . Renin inhibitors are therefore of significant interest for the treatment of hypertension . Renin is synthesized as a precursor molecule, which is then processed into its active form . The molecular biology of renin has been extensively studied, revealing insights into its gene and protein structure, synthesis, precursor processing, and transcriptional control .

Synthesis Analysis

Renin is initially synthesized as a single-chain polypeptide with a molecular weight approximately 10,000 daltons larger than the active enzyme, which is around 40,000 daltons . The precursor form, known as pre-prorenin, undergoes cleavage to become the active enzyme . The synthesis of renin inhibitors, such as BILA 2157 BS, has been achieved through a highly convergent and stereoselective process, which includes an enzyme-catalyzed hydrolysis step to produce homochiral succinic acid derivatives .

Molecular Structure Analysis

The three-dimensional structure of renin has been elucidated using X-ray crystallography and molecular dynamics techniques . Renin shares a highly conserved structural core and active site with other aspartyl proteinases, although surface residues critical for specificity vary significantly . Knowledge of renin's actual structure is essential for the rational design of inhibitors .

Chemical Reactions Analysis

Renin's enzymatic activity involves the hydrolysis of peptide bonds in synthetic substrates that mimic portions of its natural substrate, angiotensinogen . The kinetics of renin's reaction with various synthetic peptide substrates have been studied, revealing that the enzyme's maximum affinity is achieved only with the full tetradecapeptide molecule of its natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of renin are closely related to its structure and function as an enzyme. The molecular dynamics and crystallographic data have provided insights into the stability of renin's structure, including disordered regions that border a solvent channel . The enzyme's specificity and catalytic mechanism are determined by its three-dimensional structure and the arrangement of residues at the active site .

Wissenschaftliche Forschungsanwendungen

1. Application in Hypertension and Diabetes Mellitus

Research has shown that Renitek (enalapril maleate) is effective in treating patients with type 2 diabetes mellitus comorbid with arterial hypertension. A study involving 20 patients receiving Renitek for 16 weeks demonstrated significant lowering of mean systolic and diastolic pressure, improvement of the 24-hour arterial pressure profile, and reduction of fasting glucose levels. This indicates Renitek's effectiveness as an antihypertensive drug in diabetic patients, without adverse metabolic effects on lipid, purin, and electrolyte metabolism (Chazova, Mychka, & Duishvili, 2004).

2. Neurohumoral and Electrolyte Balance in Hypertension

Another study assessed the hypotensive effect of Renitek in essential hypertension (EH) patients, focusing on neuroregulation systems and electrolyte balance. The findings suggest that Renitek's effectiveness is more pronounced in patients with higher baseline urinary excretion of aldosterone, adrenaline, noradrenaline, and sodium. This is linked to the stimulation of plasma renin activity and sodium excretion, along with a reduction in aldosterone, adrenaline, and noradrenaline concentrations. The study provides insights into the physiological mechanisms of Renitek's action in hypertension (Li et al., 1996).

3. Impact on Central Hemodynamics and Cardiac Function

Renitek has been found to improve central hemodynamics in patients with hypertensive disease. A study involving 60 patients showed that Renitek not only reduced cardialgias and the frequency of cardiac angina but also positively affected the energy expenditure of the myocardium, reduced total peripheral vascular resistance, and decreased the mass of the left ventricular myocardium. These findings underscore Renitek's potential benefits in enhancing cardiac function in hypertensive patients (Malaia et al., 1996).

Wirkmechanismus

Renitek, also known as Enalapril, is a prodrug used to treat hypertension and congestive heart failure . This article will delve into the mechanism of action of Renitek, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

Renitek primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Renitek, being a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action helps to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE by enalaprilat leads to a decrease in plasma angiotensin II, which results in increased plasma renin activity due to the removal of negative feedback of renin release, and decreased aldosterone secretion . This modulation of the RAAS pathway ultimately leads to the lowering of blood pressure.

Pharmacokinetics

Renitek, as an orally-active prodrug, is rapidly converted into its active form, enalaprilat, primarily in the liver . The onset of antihypertensive activity is usually seen at one hour, with peak reduction of blood pressure achieved by 4 to 6 hours after administration . The duration of effect is dose-related, and at recommended doses, antihypertensive and haemodynamic effects have been shown to be maintained for at least 24 hours .

Result of Action

The molecular and cellular effects of Renitek’s action involve a reduction in peripheral arterial resistance, leading to a decrease in blood pressure . In patients with heart failure, Renitec reduces afterload by decreasing systemic vascular resistance and preload, and increases cardiac output .

Action Environment

The action of Renitek can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy and stability of Renitek. It is also important to note that Renitek’s effectiveness can be influenced by the patient’s physiological state, such as kidney function, which can affect the drug’s metabolism and excretion .

Eigenschaften

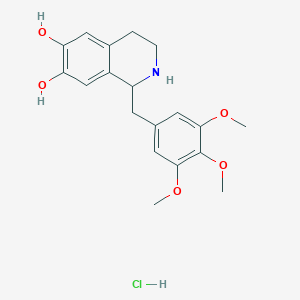

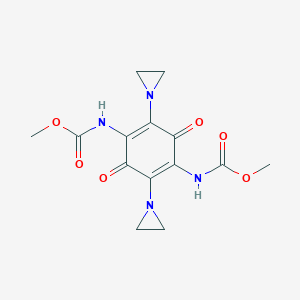

IUPAC Name |

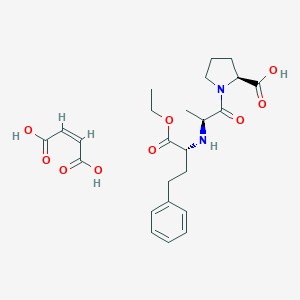

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-BMSLDGIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Renitek | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Renitek (enalapril maleate) is an angiotensin-converting enzyme (ACE) inhibitor. [, , , , ]. ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Renitek reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure [, , , , ]. This effect also benefits patients with conditions like diabetic nephropathy by reducing intraglomerular hypertension and proteinuria [, ].

ANone: The provided research focuses on the clinical effects of Renitek and doesn't delve into its detailed structural characterization, such as molecular formula, weight, or spectroscopic data. For comprehensive information on these aspects, please refer to resources like the PubChem database or the manufacturer's prescribing information.

A: Studies show that Renitek effectively lowers both daytime and nighttime blood pressure, improving the 24-hour blood pressure profile []. It exhibits a positive inotropic effect, reduces total peripheral vascular resistance, and diminishes pre- and afterload on the myocardium []. In patients with type 2 diabetes and hypertension, Renitek significantly lowers mean systolic and diastolic pressure and improves fasting glucose levels [].

A: Research indicates that Renitek demonstrates a preventive effect on the pathological remodeling of the myocardium in patients with ischemic heart disease []. It improves the total contractility and morphofunctional state of the left ventricular myocardium []. In patients with endomyocardial fibrosis, Renitek improves ventricular diastolic function and significantly reduces pulmonary artery pressure [].

A: Yes, several studies explored Renitek in combination therapies. A study in elderly hypertensive patients found that combining Renitek with hydrochlorothiazide effectively lowered blood pressure, although other combinations proved more cost-effective []. Another investigation involving patients with resistant hypertension and abdominal obesity explored the efficacy of Renitek combined with amlodipine, hydrochlorothiazide, and aliskiren, a direct renin inhibitor [].

A: Research suggests that Renitek's hypotensive effect may be linked to its influence on certain neuroregulatory systems and electrolyte balance [, ]. Studies observed a more pronounced hypotensive effect in patients with higher baseline urinary excretion of aldosterone, adrenaline, noradrenaline, and sodium [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)